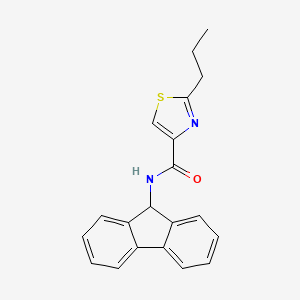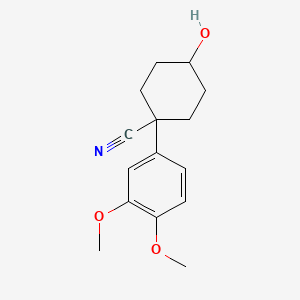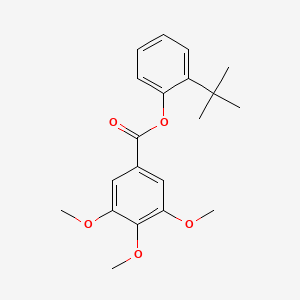
6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains a thiazine ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the thioxo group in the thiazine ring contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the reaction of 4-bromobenzaldehyde with thiourea under acidic conditions to form the intermediate 4-bromo-phenylthiourea. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazine compound. The reaction conditions generally include:
Temperature: Moderate heating (50-80°C)
Solvent: Commonly used solvents include ethanol or acetonitrile
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thioxo group can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include 6-(4-aminophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one and 6-(4-thiophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one.
Oxidation Reactions: Products include 6-(4-bromophenyl)-2-sulfinyl-2,3-dihydro-4H-1,3-thiazin-4-one and 6-(4-bromophenyl)-2-sulfonyl-2,3-dihydro-4H-1,3-thiazin-4-one.
Reduction Reactions: Products include 6-(4-bromophenyl)-2-thiol-2,3-dihydro-4H-1,3-thiazin-4-one.
Scientific Research Applications
6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the thioxo group can participate in redox reactions, modulating the activity of the target molecules. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one
- 6-(4-methylphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one
- 6-(4-fluorophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one
Uniqueness
6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-sulfanylidene-1,3-thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUUJKNVUZRQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone](/img/structure/B5685182.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)

![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)

![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5685240.png)
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)


